2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide
Overview
Description
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide involves its interaction with specific molecular targets. The indole ring allows the compound to bind with high affinity to various receptors, influencing cellular pathways and biological processes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide include other indole derivatives such as:
- 2-amino-3-(1H-indol-3-yl)-propan-1-ol
- N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides
These compounds share the indole core structure but differ in their side chains and functional groups, which can significantly influence their biological activities and applications.
Properties
IUPAC Name |
2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-10(2)7-13(18)17(23)21-15(16(19)22)8-11-9-20-14-6-4-3-5-12(11)14/h3-6,9-10,13,15,20H,7-8,18H2,1-2H3,(H2,19,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNPLMZSNACTDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50317094 | |
Record name | 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47295-55-6 | |
Record name | NSC310774 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50317094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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